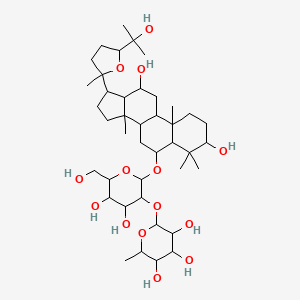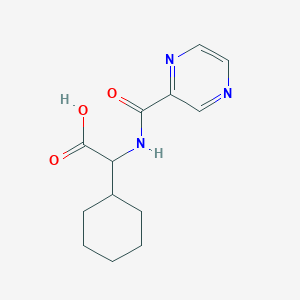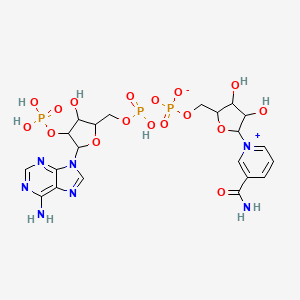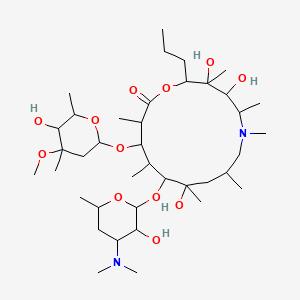
Azithromycin Impurity O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azithromycin Impurity O is a byproduct found in azithromycin formulations. Azithromycin is a macrolide antibiotic used to treat various bacterial infections. Impurities like this compound can arise during the synthesis, storage, or degradation of the drug. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azithromycin Impurity O can be synthesized through various chemical reactions involving azithromycin. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify impurities . The synthetic route typically involves the modification of azithromycin’s molecular structure under controlled conditions, such as temperature, pH, and solvent composition .
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to separate and purify the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Azithromycin Impurity O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., methanol, acetonitrile). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Azithromycin Impurity O has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its role in the stability and efficacy of azithromycin-based medications.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products.
Mécanisme D'action
its presence can affect the overall stability and efficacy of azithromycin by interacting with the drug’s molecular targets and pathways . Further research is needed to elucidate the specific molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azithromycin Impurity O can be compared with other impurities found in azithromycin formulations, such as:
- Azithromycin Impurity F
- Azithromycin Impurity J
- Azithromycin Impurity H
- Azithromycin Impurity L
- Azithromycin Impurity M
Uniqueness
This compound is unique in its specific molecular structure and the conditions under which it forms. Its identification and characterization are essential for understanding the overall impurity profile of azithromycin and ensuring the quality of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C39H74N2O12 |
|---|---|
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Clé InChI |
PMJMEZRLHVDXSC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
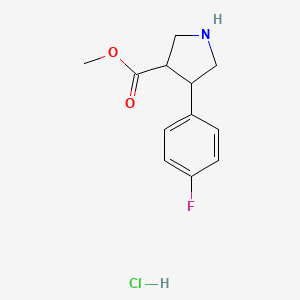

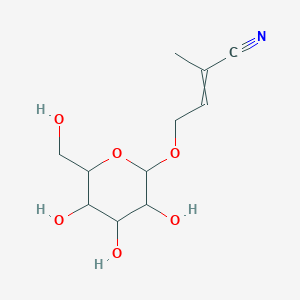
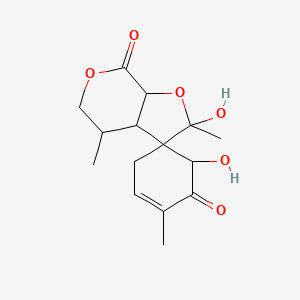
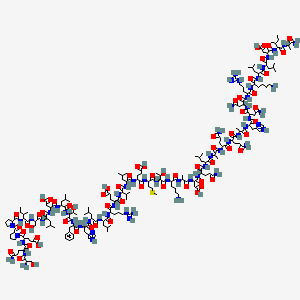
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
